Product packaging for Clavulone IV(Cat. No.:CAS No. 85611-86-5)

Clavulone IV

Cat. No.: B1232191
CAS No.: 85611-86-5
M. Wt: 446.5 g/mol
InChI Key: QXSYLWTUKSQQCP-FKVRNRQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavulone IV is a marine prostanoid, a class of oxylipins naturally sourced from soft corals of the genus Clavularia . This compound is defined by its unique cyclopentenone structure and is classified within the prostanoid lipid family . It is part of a group of coral-derived compounds studied for their significant biological activities, particularly their potent cytotoxic and anti-proliferative effects against various cancer cell lines . Research into related clavulones has demonstrated that these compounds exhibit promising activity against human oral cancer (Ca9-22) cells, with one major analog showing an IC50 value of 2.11 ± 0.03 μg/mL, echoing the potent cytotoxic effect of the original coral extract . The mechanism of action for this class of compounds is associated with the presence of a reactive α,β-unsaturated carbonyl group within their structure, which is thought to be critical for inhibiting tumor growth and inducing cell differentiation . These properties make this compound a valuable tool for researchers in pharmacology and oncology, enabling studies focused on exploring new mechanisms for combating cancer cell proliferation. This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O7 B1232191 Clavulone IV CAS No. 85611-86-5

Properties

CAS No.

85611-86-5

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

methyl (Z,4R,7Z)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate

InChI

InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11-,22-13+/t21-,25-/m0/s1

InChI Key

QXSYLWTUKSQQCP-FKVRNRQVSA-N

SMILES

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C

Isomeric SMILES

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C\C=C/[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

Occurrence and Isolation Methodologies of Clavulone Iv

Natural Sources and Ecological Context of Clavulone IV

Identification of Octocoral Species as Primary Producers

This compound is a marine prostanoid, a class of compounds that has garnered significant attention for its unique structural characteristics and biological activities. pharm.or.jp The primary natural sources of clavulones are octocorals, particularly those belonging to the genus Clavularia. researchgate.netjst.go.jpnih.gov

The Okinawan soft coral, Clavularia viridis, is a well-documented producer of a diverse array of prostanoids, including various clavulones. pharm.or.jpjst.go.jpacs.orgjst.go.jp This species, found in the tropical Indo-Pacific, grows on coral reefs at depths of 1 to 2 meters. acs.orgwikipedia.org Research has consistently isolated clavulones and their congeners from specimens of C. viridis collected in this region. acs.orgjst.go.jp Studies have identified not only clavulones I, II, and III but also other related prostanoids from this soft coral. researchgate.netresearchgate.net

While Clavularia viridis is a prominent source, other species within the Clavularia genus also contribute to the production of these compounds. researchgate.netnih.gov The genus Clavularia is known for producing secondary metabolites with unique structures and notable biological activities. mdpi.com There are 69 accepted species within this genus, commonly known as star polyps or clove polyps. wikipedia.org Investigations into various Clavularia spp. have led to the identification of numerous prostanoids, highlighting the genus as a rich reservoir of these marine natural products. researchgate.netnih.govnih.gov

Biochemical studies have sought to determine whether the clavulones are produced by the octocoral itself or its symbiotic algae. jst.go.jp Research involving the separation of the host coral tissue from its symbiotic dinoflagellates of the genus Symbiodinium indicated that the majority of clavulones are found within the coral tissue. jst.go.jp Furthermore, clavulones and their biosynthetic precursor, arachidonic acid, were not detected in the cultured symbiotic algae. jst.go.jp Experiments using a crude enzyme system prepared from C. viridis demonstrated the conversion of arachidonic acid into clavulones, providing strong evidence that the host soft coral is the true producer. jst.go.jp

The tissues of Clavularia viridis contain symbiotic zooxanthellae, which are unicellular protists that provide the coral with nutrition through photosynthesis. wikipedia.org The coral also captures zooplankton and absorbs organic matter from the seawater. wikipedia.org The production of secondary metabolites like clavulones is thought to serve ecological roles, potentially as a chemical defense mechanism against predators or in competition for space with other reef organisms. mdpi.comresearchgate.net

Table 1: Documented Octocoral Sources of Clavulones

Species Location of Collection Reference
Clavularia viridis Ishigaki Island, Okinawa, Japan acs.org
Clavularia viridis Taiwan researchgate.net
Clavularia spp. Taiwan researchgate.netnih.gov

Exploration of Other Potential Marine Microorganisms in Prostanoid Production

While octocorals are the established primary source of clavulones, the broader marine environment is a vast reservoir of microorganisms capable of producing a wide array of bioactive secondary metabolites. mdpi.comnih.gov Among these, actinomycetes, a group of Gram-positive bacteria, are particularly prolific producers of antibiotics, antitumor agents, and other pharmacologically important compounds. mdpi.comnih.govmdpi.com

Marine actinomycetes are found in diverse habitats, including sediments and associated with other marine organisms like sponges, corals, and algae. mdpi.comresearchgate.net Their association with host organisms can lead to the production of unique metabolites that may serve as chemical defenses for the host. mdpi.com While direct production of clavulones by marine microorganisms has not been definitively established, the potential for microbial synthesis of prostanoids or their precursors is an area of ongoing interest.

Actinomycetes are known to produce a vast diversity of chemical structures, including polyketides, which share biosynthetic origins with prostanoids. mdpi.com The genetic and metabolic diversity of marine actinomycetes suggests they could harbor the enzymatic machinery necessary for prostanoid synthesis. nih.gov Further exploration of the microbial communities associated with clavulone-producing octocorals, the so-called holobiont, may reveal symbiotic microorganisms that contribute to or are capable of producing these compounds. researchgate.net

Extraction and Fractionation Techniques for this compound

The isolation of this compound and related prostanoids from their natural sources involves a multi-step process of extraction and chromatographic separation.

Solvent-Based Extraction Methodologies

The initial step in isolating clavulones from the soft coral matrix is typically a solvent-based extraction. The choice of solvent is critical and is often based on the polarity of the target compounds.

Methanol (B129727): Methanol is frequently used as the initial extraction solvent. pharm.or.jpacs.orggoogle.com In a common procedure, the wet or lyophilized coral material is immersed in methanol. acs.orggoogle.com This process extracts a broad range of metabolites from the coral tissue. Following the initial extraction, the methanol extract is often concentrated under reduced pressure. pharm.or.jpacs.org

Ethyl Acetate (B1210297): Following the initial methanol extraction and concentration, a liquid-liquid partitioning step is commonly employed. The concentrated extract is suspended in water and then partitioned with ethyl acetate. pharm.or.jpmdpi.comgoogle.com Due to their moderate polarity, clavulones preferentially move into the ethyl acetate layer. pharm.or.jpgoogle.com This step is effective in separating the desired prostanoids from more polar, water-soluble compounds. The ethyl acetate extract is then concentrated to yield a crude extract enriched with clavulones. google.com

The order of solvent use can be crucial. Generally, extraction begins with a more polar solvent like methanol to extract a wide range of compounds, followed by partitioning into a less polar solvent like ethyl acetate to selectively isolate compounds of interest. researchgate.net

Table 2: Comparison of Extraction Solvents for Natural Products

Solvent Polarity Typical Use in Clavulone Extraction Reference
Methanol High Initial extraction from coral tissue. pharm.or.jpacs.orggoogle.com
Ethyl Acetate Intermediate Partitioning from an aqueous suspension of the initial extract to selectively isolate clavulones. pharm.or.jpmdpi.comgoogle.com
Water High Used to create an aqueous phase for liquid-liquid partitioning. pharm.or.jpgoogle.com

Chromatographic Separation Principles and Applications in Isolation

After obtaining a crude extract enriched with clavulones, various chromatographic techniques are employed for purification and isolation of individual compounds.

Column chromatography is a fundamental technique used for the separation of compounds from a mixture. youtube.com It operates on the principle of differential adsorption of compounds to a stationary phase as a mobile phase passes through it. youtube.com

Silica (B1680970) Gel: Silica gel is the most commonly used stationary phase for the isolation of clavulones. pharm.or.jpgoogle.comgoogle.com It is a polar adsorbent, and compounds are separated based on their polarity; less polar compounds elute from the column faster than more polar compounds. youtube.com

The crude ethyl acetate extract is typically loaded onto a silica gel column. google.comgoogle.com A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is then used to elute the compounds. For instance, a common solvent system involves starting with hexane (B92381) or a mixture of hexane and ethyl acetate, and progressively increasing the proportion of ethyl acetate. pharm.or.jp Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired clavulones. google.com

For example, in one reported isolation, a silica gel column was eluted with a stepwise gradient of hexane-ethyl acetate mixtures (from 10:1 to 1:1), followed by pure ethyl acetate and then methanol. pharm.or.jp The fractions containing prostanoids were then subjected to further purification steps, which can include repeated column chromatography or more advanced techniques like high-performance liquid chromatography (HPLC). pharm.or.jpnih.gov The use of small particle size silica gel can improve separation efficiency for closely related compounds. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
Clavulone I
Clavulone II
Clavulone III
This compound
Arachidonic Acid
Preclavulone-A methyl ester
4-epiclavulone II
4-epiclavulone III
17,18-dehydroclavulone I
Clavulolactone I
Claviridic acids A-E
Clavulone I-15-one
12-O-deacetylclavulone I
Claviridins A-D
Chlorovulones
Preclavulone lactone I
Medium-Pressure Liquid Chromatography (MPLC)

Following initial fractionation of the crude extract by silica gel column chromatography, Medium-Pressure Liquid Chromatography (MPLC) is utilized for further separation. pharm.or.jp This technique serves as an intermediate purification step, capable of handling larger sample loads than HPLC while offering better resolution than traditional column chromatography. In the isolation of clavulones, including the compound identified as clavulone III (an isomer of this compound), MPLC was employed on fractions obtained from the initial silica gel column. pharm.or.jp This step is crucial for separating the clavulone mixture from other less polar and more polar impurities, thereby enriching the fraction containing the target compound before final purification. pharm.or.jp

A typical MPLC separation for clavulone-containing fractions might involve the parameters listed in the table below.

ParameterDescription
Stationary Phase Silanized silica gel
Mobile Phase A gradient system, e.g., Water-Methanol (H₂O-MeOH)
Purpose Fractionation of complex mixtures
High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) represents the final and most critical stage in the purification of this compound to achieve a high degree of purity. pharm.or.jpgoogle.com Due to the presence of several structurally similar isomers (congeners) of clavulone in the extract, a high-resolution technique like HPLC is essential. pharm.or.jp

Recycling HPLC has been specifically mentioned as an effective method for the separation of clavulone isomers. pharm.or.jp This technique enhances separation efficiency by passing the sample through the column multiple times. For the purification of clavulones, a normal-phase system is often employed. pharm.or.jp

The table below summarizes typical HPLC conditions used for the purification of this compound. pharm.or.jp

ParameterDescription
Technique Recycling High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel column
Mobile Phase Hexane-Ethyl Acetate (AcOEt) (e.g., 7:3 ratio)
Detection UV detector (wavelength depends on the chromophore of the compound)
Outcome Isolation of pure clavulone isomers, including this compound (as clavulone III)
Thin Layer Chromatography (TLC) as a Screening Tool

Thin Layer Chromatography (TLC) is an indispensable tool used throughout the isolation process of this compound for rapid screening and monitoring of fractions. nih.govgoogle.com Its primary application is to identify which fractions from column chromatography or MPLC contain the desired compounds. google.com By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, the presence of clavulones can be visualized. google.com This allows for the pooling of relevant fractions for the subsequent purification steps.

Key aspects of TLC as a screening tool in this compound isolation are outlined below. google.com

ParameterDescription
Stationary Phase Kieselgel 60 (a type of silica gel)
Mobile Phase Benzene-Ethyl Acetate (e.g., 4:1 or 5:1 by volume)
Visualization Typically under UV light or by staining with a suitable chemical reagent.
Application Detection of clavulone-containing fractions from column chromatography.

Strategies for Compound Purity Assessment in Natural Product Isolation

Assessing the purity of an isolated natural product like this compound is a critical final step to ensure that the characterized compound is a single chemical entity. acs.org A combination of chromatographic and spectroscopic methods is typically employed to establish purity. nih.govmdpi.com

A single, sharp peak in an analytical HPLC chromatogram is a primary indicator of purity. acs.orgnih.gov It is often recommended to test the sample with different solvent systems or column types to ensure no impurities are co-eluting with the main compound.

Spectroscopic techniques provide further evidence of purity and are essential for structural elucidation. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. pharm.or.jpmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is arguably the most powerful tool for purity assessment. acs.orgmdpi.com The absence of extraneous signals in the NMR spectra is a strong confirmation of the compound's homogeneity.

The following table summarizes the common methods for purity assessment in natural product isolation.

MethodPurpose in Purity Assessment
High-Performance Liquid Chromatography (HPLC) To show a single peak under various conditions, indicating a single compound. acs.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition and molecular formula of the isolated compound. pharm.or.jpmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide a detailed structural fingerprint and detect the presence of any impurities. acs.orgmdpi.com

Advanced Structural Elucidation Techniques for Clavulone Iv

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. bruker.com It allows for the non-destructive analysis of the chemical environment of individual atoms, enabling chemists to piece together the molecular puzzle. For Clavulone IV and its analogs, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish the intricate network of covalent bonds and spatial relationships.

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of a clavulone analog reveals signals corresponding to different types of protons, such as those on the cyclopentenone ring, the two side chains, and any functional groups like acetoxy or methoxy (B1213986) groups. researchgate.net For instance, the ¹H NMR spectrum of a related compound, clavulone I, shows characteristic signals for a terminal methyl group, two acetyl methyl groups, a methoxy group, an oxymethine, and several olefinic methines. researchgate.net

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. In the clavulone family, these spectra typically show signals for methyl, methylene (B1212753), methine, and quaternary carbons, including the distinct carbonyl carbons of the cyclopentenone ring and ester groups. pharm.or.jpgoogle.com For example, the ¹³C NMR spectrum of 4-epiclavulone II, an isomer of this compound, confirmed the presence of 25 carbons. pharm.or.jp

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. This information is crucial for assigning the signals in the ¹³C NMR spectrum and is a standard procedure in the analysis of clavulones. researchgate.netpharm.or.jpmdpi.com

The following table summarizes typical ¹H and ¹³C NMR data for a clavulone derivative, providing a reference for the chemical shifts observed for different parts of the molecule.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)DEPT
1172.7-C
1-OMe51.73.70 (s)CH₃
229.82.38 (t)CH₂
329.8-CH₂
469.45.78 (m)CH
5124.45.86 (t)CH
6134.96.59 (dd)CH
7124.37.25 (d)CH
885.2-C
9193.0-C
10157.86.42 (d)CH
11138.77.47 (d)CH
12---
1335.92.66 (dd), 2.97 (dd)CH₂
14121.05.22 (dt)CH
15-5.45 (dt)CH
1627.4-CH₂
1729.0-CH₂
1831.4-CH₂
1922.5-CH₂
2014.00.88 (t)CH₃
4-OAc169.72.05 (s)C, CH₃
12-OAc169.02.03 (s)C, CH₃
Data adapted from known clavulone structures. google.com Note: Specific values for this compound may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for establishing the complete structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. This is used to trace out the spin systems within the α- and ω-side chains and the cyclopentenone ring. pharm.or.jpmdpi.comnih.gov For example, COSY correlations can establish the sequence of protons from H-2 to H-8 in the α-side chain. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. nih.govsi.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for connecting the different spin systems established by COSY and for placing quaternary carbons and functional groups. nih.govsi.eduacs.org For example, HMBC correlations can confirm the position of the acetoxy and methoxy groups by showing correlations from their protons to the corresponding carbonyl or carbon atoms in the main skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the relative stereochemistry of the molecule, such as the geometry of double bonds and the spatial arrangement of substituents on the ring. nih.govresearchgate.netparis-saclay.fr For instance, NOESY correlations can confirm the Z geometry of a double bond by showing a spatial proximity between the olefinic protons. nih.gov

Application of Cryoprobe NMR for Micro-Scale Elucidation

The isolation of natural products from their sources often yields only minute quantities. Advances in NMR technology, particularly the development of cryogenically cooled probes (cryoprobes), have revolutionized the field by significantly enhancing sensitivity. bruker.comnih.gov Cryoprobes reduce thermal noise in the electronics, leading to a much higher signal-to-noise ratio. hyphadiscovery.comresearchgate.net This allows for the acquisition of comprehensive 1D and 2D NMR data on microgram-scale samples, which was previously unfeasible. hyphadiscovery.comthieme-connect.com This technology is particularly vital for the structural elucidation of minor constituents like some clavulone derivatives, enabling detailed analysis of samples that are available in only very small amounts. nih.govresearchgate.net

Stereochemical Assignments through Spectroscopic Data Analysis

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation. For this compound, this involves assigning the configuration of chiral centers and the geometry of double bonds. This is achieved through careful analysis of NMR data:

Coupling Constants (J-values): The magnitude of the coupling constant between two protons in the ¹H NMR spectrum can provide information about the dihedral angle between them, which helps to determine the relative stereochemistry of substituents on a ring or the geometry of a double bond. umich.eduipb.pt

NOESY Data: As mentioned earlier, NOESY correlations provide direct evidence of through-space proximity between protons, which is fundamental for assigning relative stereochemistry at chiral centers and for determining the E/Z configuration of double bonds. nih.govresearchgate.net

Chemical Shift Analysis: The chemical shift of a proton or carbon can be influenced by its stereochemical environment. By comparing observed chemical shifts with those of known related compounds or with values predicted by computational methods, stereochemical assignments can often be made. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

For the analysis of clavulones, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the method of choice. pharm.or.jpnih.gov

High Resolution: HRESIMS provides highly accurate mass measurements, which allows for the determination of the precise elemental formula of the molecule. For example, the molecular formula of 4-epiclavulone II was determined to be C₂₅H₃₄O₇ by HREIMS. pharm.or.jp This is a critical first step in structural elucidation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that allows for the analysis of relatively large and non-volatile molecules like clavulones without causing significant fragmentation. This results in a clear molecular ion peak (e.g., [M+Na]⁺), from which the molecular weight can be readily determined. nih.gov

The combination of detailed NMR data and accurate mass information from HRESIMS provides a solid foundation for the unambiguous structural elucidation of this compound.

Utility of MS in Molecular Formula Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular formula of an organic compound. uwo.ca The technique measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight. uwo.ca In a typical mass spectrometer, a molecule is ionized, forming a molecular ion (M+•), the mass of which corresponds to the molecular weight of the original compound. uwo.ca

High-resolution mass spectrometry (HRMS) is particularly powerful as it can measure m/z values to several decimal places. uwo.ca This high degree of accuracy enables chemists to distinguish between different molecular formulas that might otherwise have the same nominal mass. For any given mass measured with high precision, the number of possible elemental compositions is significantly narrowed, often leading to a single, unique molecular formula. chemcalc.orgepfl.ch

For instance, in the characterization of several clavulone derivatives, HRMS was critical in establishing their molecular formulas. The observed mass is compared to the calculated mass for a proposed formula, with a minimal error confirming the assignment. google.com The analysis of isotopic patterns, such as the M+1 peak which arises from the natural abundance of ¹³C, provides further confidence in the determined formula. uwo.ca

Table 1: High-Resolution Mass Spectrometry Data for Clavulone Analogs This table illustrates how HRMS data is used to confirm the molecular formulas of compounds closely related to this compound, based on data from patent literature.

Compound Proposed Molecular Formula Observed Mass (m/z) Note
Clavulone-2 C₂₅H₃₄O₇ 446.2292 Molecular Ion (M)
Clavulone-11 C₂₅H₃₆O₇ 388.2230 Fragment ion (M-AcOH)
Clavulone-12 C₂₃H₃₈O₅ 394.2706 Molecular Ion (M)
Clavulone-13 C₂₃H₄₀O₅ 396.2899 Molecular Ion (M)

Source: Adapted from google.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a foundational technique used to identify the functional groups present within a molecule. vscht.cz The method works on the principle that different types of chemical bonds absorb infrared radiation at specific, characteristic frequencies, causing them to vibrate. vscht.cz An IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹), provides a unique fingerprint of a molecule's functional groups. specac.com

Key absorptions in the IR spectrum can reveal the presence of specific structural motifs. For the clavulone family, which are prostanoid-based compounds, characteristic peaks would be expected for carbonyl groups (C=O) from ketones and esters, as well as carbon-carbon double bonds (C=C). google.comvscht.cz

C=O Stretch: The carbonyl group gives rise to a strong, sharp absorption band in the region of 1650-1800 cm⁻¹. Saturated ketones typically absorb around 1715 cm⁻¹, while esters show a C=O stretch around 1735-1750 cm⁻¹. vscht.czcore.ac.uk Conjugation with a C=C double bond can shift this absorption to a lower wavenumber. vscht.cz

C=C Stretch: The stretching vibration of a carbon-carbon double bond appears as a medium-to-weak band in the 1640-1680 cm⁻¹ region.

C-O Stretch: The stretch associated with the C-O single bond of an ester group is typically found in the 1000-1300 cm⁻¹ range. vscht.cz

C-H Bends and Stretches: Absorptions from C-H bonds are also informative, with stretches from sp²-hybridized carbons (alkenes) appearing just above 3000 cm⁻¹, and those from sp³-hybridized carbons (alkanes) appearing just below 3000 cm⁻¹. spectroscopyonline.com

For example, the published IR data for Clavulone-2 shows absorption bands at 1730 cm⁻¹ (ester C=O), 1700 cm⁻¹ (ketone C=O), 1640 cm⁻¹ (C=C), and 1230 cm⁻¹ (ester C-O), clearly identifying its key functional groups. google.com

Table 2: Characteristic IR Absorption Frequencies for Clavulone Functional Groups This table summarizes the expected IR absorption regions for the primary functional groups found in clavulones.

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Ester C=O 1750 - 1730 Strong, Sharp
Ketone C=O 1725 - 1700 Strong, Sharp
Alkene C=C 1680 - 1640 Variable, Sharp
Ester C-O 1300 - 1000 Strong
Alkene =C-H 3100 - 3000 Medium, Sharp
Alkane -C-H 3000 - 2850 Strong

Source: Data compiled from vscht.czspecac.comcore.ac.ukspectroscopyonline.com

X-ray Crystallography for Definitive Structural Confirmation

While spectroscopic methods like MS and IR provide crucial data about the molecular formula and functional groups, X-ray crystallography stands as the ultimate technique for the definitive and unambiguous determination of a molecule's three-dimensional structure. wikipedia.orgnih.gov This method reveals the precise spatial arrangement of atoms within a crystal, their chemical bonds, and their absolute stereochemistry. wikipedia.org

The process requires the molecule of interest to be grown into a high-quality, single crystal. nih.gov This crystal is then exposed to a beam of X-rays. The electrons within the molecule's atoms diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.orgnih.gov By analyzing the angles and intensities of these diffracted beams, a crystallographer can calculate a three-dimensional electron density map of the molecule and from it, build an atomic model. nih.gov

The power of this technique has been demonstrated within the broader family of marine prostanoids. For example, the structures of Clavulone I and Clavulone II were confirmed using single-crystal X-ray crystallographic data. core.ac.uk This precedent underscores the importance of X-ray crystallography for providing the final, irrefutable proof of structure for complex molecules like this compound, resolving any ambiguities that may remain after analysis by other spectroscopic means. thepharmajournal.com

Integrated Spectroscopic Approaches for Novel Clavulone Analogs

The discovery and characterization of novel natural products, such as new analogs of clavulone, rarely rely on a single analytical technique. Instead, a comprehensive, integrated spectroscopic approach is employed, where data from multiple methods are pieced together to solve the structural puzzle. researchgate.net This is particularly crucial when no prior reference data exists for the new compound.

The typical workflow for elucidating the structure of a novel clavulone analog involves a combination of techniques:

Isolation and Purification: The first step is to isolate the pure compound from its natural source, often using chromatographic techniques like HPLC. nih.gov

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, subsequently, the molecular formula of the unknown compound. kg.ac.rs

Functional Group Identification: Infrared (IR) spectroscopy reveals the key functional groups present, such as ketones, esters, and alcohols. google.com

Structural Framework Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D experiments) is then used to map out the carbon-hydrogen framework, establishing the connectivity between atoms.

Final Confirmation: Whenever possible, the proposed structure is definitively confirmed by single-crystal X-ray crystallography. core.ac.uk

The successful characterization of numerous new marine oxylipins and prostanoids, including various clavulones, has been achieved through the combined application of these spectroscopic analyses. researchgate.net This integrated strategy ensures a high degree of confidence in the final assigned structure of newly discovered natural products.

Biosynthetic Pathways and Mechanistic Investigations of Clavulone Iv

Precursors and Early Stage Biogenetic Transformations

The initial steps in the formation of Clavulone IV involve the oxygenation and subsequent cyclization of a polyunsaturated fatty acid. This process is orchestrated by a sequence of specific enzymes that create the foundational cyclopentenone structure.

Arachidonic acid, a 20-carbon omega-6 polyunsaturated fatty acid, is the central precursor in the biosynthesis of a wide array of signaling molecules known as eicosanoids, including prostaglandins (B1171923), thromboxanes, and leukotrienes. atamanchemicals.comwikipedia.org In marine invertebrates, arachidonic acid also serves as the starting point for the formation of clavulones. researchgate.netpnas.org It is typically esterified within membrane phospholipids (B1166683) and is released by the action of phospholipase enzymes to become available for metabolism. caymanchem.com The biosynthesis of this compound begins with free arachidonic acid being channeled into a specific enzymatic pathway found in corals. researchgate.net

Once arachidonic acid is released, it is acted upon by lipoxygenase (LOX) enzymes. frontiersin.org In contrast to mammalian cyclooxygenase (COX) pathways that form prostaglandins, the predominant route in corals like Plexaura homomalla and Clavularia viridis is a LOX pathway. researchgate.netpnas.org Specifically, an 8R-lipoxygenase (8R-LOX) converts arachidonic acid into an 8R-hydroperoxyeicosatetraenoic acid (8R-HPETE). researchgate.netnih.govacs.org This step is crucial as it introduces oxygen and sets the specific stereochemistry required for the subsequent cyclization. The 8R-LOX enzyme is part of a remarkable fusion protein found in corals that also contains an allene (B1206475) oxide synthase domain. pnas.orgnih.gov

The hydroperoxide intermediate, 8R-HPETE, is the preferred substrate for the next enzyme in the pathway, allene oxide synthase (AOS). researchgate.netnih.gov In corals, this enzyme is a catalase-related AOS (cAOS), distinct from the cytochrome P450 family of AOS found in plants. pnas.orgnih.gov The cAOS domain, often fused to the 8R-LOX domain, catalyzes the dehydration of the fatty acid hydroperoxide (8R-HPETE) to form a highly unstable allene oxide. researchgate.netpnas.orgpnas.org This reactive intermediate is pivotal for the formation of the cyclopentenone ring characteristic of clavulones.

The conversion of the allene oxide to the clavulone structure is a proposed, though not yet definitively proven, series of steps. researchgate.netpnas.org It is hypothesized that the unstable allene oxide undergoes a spontaneous or enzyme-assisted cyclization. This process is thought to proceed through a carbocationic intermediate which then rearranges and is quenched to form the five-membered ring of a cyclopentenone. This proposed pathway shares parallels with the biosynthesis of jasmonic acid in plants, which also involves the cyclization of an allene oxide intermediate. pnas.orgresearchgate.net The resulting cyclopentenone is preclavulone-A, considered the key intermediate that leads to the various clavulones. researchgate.net

Putative Role of Allene Oxide Synthase (AOS) in Cyclization

Proposed Biosynthetic Intermediates and Pathways

The biosynthetic route from the initial cyclized product to the final structure of this compound involves key, isolable intermediates. The identification of these compounds has provided critical evidence for the proposed pathway.

Preclavulone-A is considered a crucial intermediate in the biosynthesis of clavulones. capes.gov.brnih.govacs.org It is the direct product of the allene oxide cyclization. researchgate.netacs.org Its central role was strongly supported by the isolation of preclavulone-A methyl ester from the soft coral Clavularia viridis. capes.gov.br The natural occurrence of this ester, along with other related prostanoids, suggests it is a stable intermediate in the pathway. capes.gov.brresearchgate.net Preclavulone-A possesses the core cyclopentenone structure and the requisite side chains that are further modified to produce the family of clavulone compounds, including this compound. researchgate.net The isolation and structural determination of preclavulone-A and its derivatives have been fundamental in elucidating the biosynthetic connections between arachidonic acid and the final clavulone products. capes.gov.brresearchgate.net

Enzymatic Steps and Cyclization Mechanisms in Clavulone Formation

The biosynthesis of the core clavulone structure is a distinct pathway that begins with the polyunsaturated fatty acid, arachidonic acid. jst.go.jp In marine organisms like the soft coral Plexaura homomalla and Clavularia viridis, this process is initiated not by a cyclooxygenase, but by a specialized lipoxygenase (LOX) pathway. jst.go.jppnas.org

The key enzymatic machinery is often a remarkable bifunctional fusion protein that combines an 8R-lipoxygenase (8R-LOX) domain and a catalase-related allene oxide synthase (cAOS) domain. pnas.orgnih.govnih.gov This fusion protein architecture is believed to facilitate efficient substrate channeling between the active sites. The process unfolds in two primary, enzyme-catalyzed steps:

Hydroperoxide Formation: The 8R-LOX domain of the fusion protein catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form (8R)-hydroperoxyeicosatetraenoic acid (8R-HPETE). pnas.orgnih.gov

Allene Oxide Synthesis: The 8R-HPETE intermediate is then acted upon by the cAOS domain. nih.gov This domain, which shares structural homology with catalases but lacks catalase activity, rapidly converts the hydroperoxide into a highly unstable, energy-rich intermediate: an allene oxide (specifically, 8,9-epoxy-eicosa-5,7,9,11,14-pentaenoic acid). pnas.orgnih.govacs.org

The isolation of preclavulone-A from Clavularia viridis provides strong evidence for this lipoxygenase-mediated pathway. jst.go.jp

Cyclization to the Cyclopentenone Core

The unstable allene oxide is the crucial precursor to the five-membered ring characteristic of clavulones. The transformation of the linear allene oxide into the cyclic cyclopentenone skeleton is a fascinating and complex chemical rearrangement. While it can occur spontaneously, the precise mechanism has been the subject of extensive theoretical and experimental investigation. mdpi.comnih.gov

Several mechanistic pathways have been proposed for the cyclization of vinyl allene oxides:

Concerted Pericyclic Reaction: An early hypothesis suggested a concerted electrocyclization of a pentadienyl cation intermediate. mdpi.com

Stepwise Diradical/Zwitterionic Mechanism: More recent computational and experimental studies suggest that the cyclization is not concerted. mdpi.comrutgers.edu The favored mechanism is believed to proceed through a stepwise pathway involving the homolytic cleavage of the epoxide ring to form an oxyallyl diradical intermediate. rsc.org This intermediate can then close to form a transient cyclopropanone, which subsequently rearranges to the final cyclopentenone product. mdpi.comrsc.org The geometry of the double bonds in the allene oxide intermediate can significantly influence the kinetic favorability of the cyclization pathway. nih.govrutgers.edu

This sequence of enzymatic oxygenation followed by spontaneous, yet mechanistically complex, cyclization is the hallmark of clavulone formation.

Table 1: Key Enzymatic Steps in Clavulone Core Biosynthesis

Step Substrate Enzyme/Domain Product Organism Example
1 Arachidonic Acid 8R-Lipoxygenase (8R-LOX) (8R)-Hydroperoxyeicosatetraenoic acid (8R-HPETE) Plexaura homomalla pnas.orgnih.gov
2 (8R)-HPETE Allene Oxide Synthase (cAOS) Allene Oxide Plexaura homomalla pnas.orgnih.gov
3 Allene Oxide (Spontaneous/Enzyme-mediated) Preclavulone A / Cyclopentenone Core Clavularia viridis jst.go.jp

Comparisons with Other Prostaglandin (B15479496) Biosynthetic Routes

While clavulones are often referred to as marine prostanoids due to their structural similarities and shared precursor with mammalian prostaglandins, their biosynthetic origins are fundamentally different. jst.go.jppnas.org The primary distinction lies in the initial enzymatic strategy used to oxygenate and cyclize arachidonic acid.

The canonical biosynthesis of mammalian prostaglandins (e.g., PGH₂, PGE₂, PGF₂α) is initiated by the cyclooxygenase (COX) pathway. wikipedia.orgnih.gov In contrast, clavulone biosynthesis is initiated by the lipoxygenase (LOX) pathway. pnas.org

Here is a comparison of the two routes:

Initiating Enzyme: The prostaglandin pathway uses bifunctional prostaglandin H synthase, which has both cyclooxygenase (COX-1 or COX-2) and peroxidase activities. nih.govmdpi.com The clavulone pathway, as found in corals, uses a distinct 8R-lipoxygenase, often fused to an allene oxide synthase. pnas.orgmdpi.com

Key Intermediate: The COX enzyme converts arachidonic acid into an unstable bicyclic endoperoxide intermediate, Prostaglandin H₂ (PGH₂). mdpi.com This endoperoxide bridge is a defining feature of the pathway. The LOX/AOS pathway, however, generates a reactive allene oxide from a linear hydroperoxide precursor (8R-HPETE). pnas.orgnih.gov It does not proceed via an endoperoxide intermediate.

Cyclization Mechanism: In the COX pathway, the five-membered ring is formed by the COX enzyme itself during the conversion of arachidonic acid to PGG₂ and then PGH₂. In the clavulone pathway, the ring is formed in a subsequent step from the allene oxide intermediate, in a reaction that may be spontaneous or enzyme-assisted. mdpi.comresearchgate.net

Product Diversity: In the prostaglandin pathway, the common precursor PGH₂ is converted into a wide array of different prostaglandins (PGD₂, PGE₂, PGF₂α), prostacyclin (PGI₂), and thromboxanes (TXA₂) by various downstream terminal synthases. wikipedia.orgmdpi.com Similarly, the clavulone core structure can be modified by subsequent tailoring enzymes to produce a variety of related compounds. jst.go.jp

Table 2: Comparison of Prostaglandin vs. Clavulone Biosynthesis

Feature Prostaglandin Pathway (e.g., Mammalian) Clavulone Pathway (e.g., Coral)
Starting Precursor Arachidonic Acid Arachidonic Acid jst.go.jp
Initiating Enzyme Cyclooxygenase (COX) wikipedia.org Lipoxygenase (LOX) pnas.org
Key Intermediate Prostaglandin H₂ (Endoperoxide) mdpi.com Allene Oxide nih.gov
Ring Formation Integral to COX enzyme action Cyclization of allene oxide mdpi.com
Defining Feature Bicyclic endoperoxide intermediate Linear hydroperoxide and allene oxide intermediates pnas.org

Elucidation of Post-Modification Steps (e.g., Hydroxylation, Acetylation, O-Methylation)

The formation of the initial clavulone cyclopentenone skeleton, such as preclavulone A, is followed by a series of post-cyclization modifications or "tailoring" steps. jst.go.jp These enzymatic transformations are responsible for the significant structural diversity observed within the clavulone family, ultimately leading to specific congeners like this compound. While the exact sequence and specific enzymes for every step are not fully elucidated, analysis of the final structure of this compound isolated from Clavularia viridis reveals the types of chemical modifications that must occur. lipidmaps.orgebi.ac.uk

The structure of this compound is methyl (4R,5Z,7Z,14Z)-4,12-diacetoxy-9-oxo-12α-prosta-5,7,10,14-tetraen-1-oate. ebi.ac.uk Comparing this to a basic prostanoid skeleton derived from preclavulone A, several key modifications are evident:

Hydroxylation: The clavulone backbone must undergo hydroxylation at specific carbon positions to create attachment points for other functional groups. These reactions are typically catalyzed by cytochrome P450 monooxygenases or other hydroxylases, which introduce hydroxyl (-OH) groups. nih.gov

Acetylation: this compound possesses two acetate (B1210297) ester groups (at C-4 and C-12). ebi.ac.uk This indicates the action of acetyltransferase enzymes, which use a donor molecule like acetyl-CoA to transfer an acetyl group to the hydroxylated positions on the clavulone scaffold.

O-Methylation: The carboxylic acid end of the alpha chain in this compound is present as a methyl ester. ebi.ac.uk This modification is carried out by an O-methyltransferase, which transfers a methyl group, typically from S-adenosyl methionine (SAM), to the carboxylate oxygen.

The isolation of numerous clavulone derivatives from the same organism, each with different patterns of hydroxylation and acetylation, suggests the presence of a suite of tailoring enzymes with varying substrate specificities. jst.go.jp These post-cyclization modifications are crucial for determining the final chemical identity and likely the specific biological activity of each clavulone molecule.

Table 3: Post-Cyclization Modifications in the Biosynthesis of this compound

Modification Type Functional Group Added/Formed Implied Enzyme Class Donor Molecule (Typical) Position on this compound
Hydroxylation Hydroxyl (-OH) Hydroxylase / Monooxygenase O₂ / NADPH Precedes Acetylation
Acetylation Acetate Ester (-OAc) Acetyltransferase Acetyl-CoA C-4, C-12 ebi.ac.uk
O-Methylation Methyl Ester (-COOCH₃) O-Methyltransferase S-adenosyl methionine (SAM) C-1 (Carboxyl) ebi.ac.uk

Chemical Synthesis and Analogues of Clavulone Iv

Total Synthesis Approaches to Clavulone IV and Related Prostanoids

The total synthesis of clavulones and related prostanoids has been a fertile ground for the development and application of novel synthetic strategies. The primary challenge lies in the stereocontrolled construction of the cyclopentanoid ring and the precise installation of the α- and ω-side chains.

Control over the absolute and relative stereochemistry of multiple chiral centers is paramount in the synthesis of this compound. Researchers have employed a variety of strategies to achieve this.

Enantioselective approaches often begin with the creation of a chiral building block. One effective method involves the asymmetric Diels-Alder reaction to produce enantiomerically pure starting materials. researchgate.net For instance, the use of a chiral alkoxy titanium(IV) catalyst can yield cycloadducts with high enantioselectivity. researchgate.net Another powerful technique is the enzymatic resolution of a racemic intermediate, which separates the two enantiomers, allowing for the synthesis of the desired naturally occurring form. ru.nl

Chemoenzymatic synthesis has also emerged as a potent strategy. This approach combines the advantages of classical organic synthesis with the high stereoselectivity of biological catalysts. For example, a Baeyer–Villiger monooxygenase (BVMO) has been used for the stereoselective oxidation of a bicyclic ketone intermediate, achieving 99% enantiomeric excess (ee). nih.govrsc.org In subsequent steps, a ketoreductase (KRED) can be employed for the diastereoselective reduction of an enone, thereby setting critical stereocenters under mild conditions. nih.govrsc.org The landmark synthesis by Corey utilized stereoselective reactions such as the Diels–Alder and halo-lactonization reactions to create a key chiral intermediate known as the Corey lactone. oup.com

Several classes of molecules have proven to be pivotal intermediates in the synthesis of clavulones and other prostanoids. Their strategic use simplifies the complex synthetic challenge into manageable steps.

Tricyclodecadienones : The endo-tricyclo[5.2.1.02,6]decadienone system is an exceptionally useful synthon, effectively acting as a masked form of a cyclopentadienone. ru.nl This rigid, polycyclic structure allows for highly stereoselective additions to the enone moiety. ru.nl Following functionalization, a thermal cycloreversion reaction, often using flash vacuum thermolysis (FVT), unmasks the functionalized cyclopentenone core. ru.nl This strategy has been successfully used in a formal total synthesis of clavulones. ru.nlcapes.gov.br The enantiopure parent tricyclodecadienone, a crucial starting material, can be prepared via several methods, including enzymatic resolution. ru.nlru.nl

Hydroxylactones : Hydroxylactones, particularly the "Corey lactone," are celebrated intermediates in the synthesis of numerous prostaglandins (B1171923). oup.com These lactones contain much of the required stereochemical information for the final product and can be elaborated to introduce the necessary side chains. A concise total synthesis of an oxidized levuglandin D2 derivative, which features a hydroxylactone structure, highlights the utility of this class of intermediates. nih.gov

Cyclopentenones : Highly functionalized cyclopentenones are the direct precursors to the final prostanoid structure. A key intermediate in several clavulone syntheses is a γ-hydroxycyclopentenone. ru.nl The construction of these cyclopentenone rings can be achieved through various methods, including the Nazarov cyclization, Pauson–Khand reaction, or ring-closing metathesis. wikipedia.org One powerful approach involves a one-pot transformation of simple furans into 4-hydroxy-2-cyclopentenones in water. acs.org

Table 1: Key Synthetic Intermediates in Prostanoid Synthesis

Intermediate Class Specific Example Role in Synthesis Key Transformation Citations
Tricyclodecadienones endo-Tricyclo[5.2.1.02,6]decadienone Masked cyclopentadienone synthon Flash Vacuum Thermolysis (FVT) ru.nlru.nl
Hydroxylactones Corey Lactone Chiral building block for prostaglandins Side chain elaboration oup.com
Cyclopentenones 4-Hydroxy-2-cyclopentenone Direct precursor to the clavulone core Side chain attachment (e.g., Aldol (B89426), Wittig) ru.nlacs.org

The construction of the five-membered cyclopentane (B165970) ring, decorated with multiple functional groups and stereocenters, is the central task in prostanoid synthesis. Organic chemists have developed a diverse toolkit for this purpose. thieme-connect.com

Cycloaddition reactions are among the most powerful methods. The Diels-Alder [4+2] cycloaddition, in both its inter- and intramolecular variants, can rapidly build complexity and set multiple stereocenters. researchgate.netthieme-connect.com Other cycloaddition strategies, such as [3+2] cycloadditions, are also employed. oup.comugent.be

Olefin metathesis, particularly ring-closing metathesis (RCM), has become a standard method for forming cyclic structures, including the cyclopentane ring, from acyclic diene precursors. thieme-connect.comthieme-connect.com This reaction is valued for its functional group tolerance and the predictability of its outcomes.

More classical approaches, such as intramolecular aldol reactions, remain relevant for the cyclization of specifically designed precursors to form the cyclopentenone ring. nih.gov The strategic combination of these varied methodologies allows for flexible and efficient access to the complex cyclopentanoid architecture. thieme-connect.comresearchgate.net

The quest for efficient syntheses of clavulones has spurred the development and application of new reagents and catalysts. Biocatalysts, such as Baeyer–Villiger monooxygenases and ketoreductases, offer unparalleled stereoselectivity for specific oxidation and reduction steps. nih.govrsc.org

In the realm of metal catalysis, copper(II)-catalyzed reactions have been used for regioselective protection of hydroxyl groups, a crucial step in differentiating between multiple reactive sites in an intermediate. nih.govrsc.org Lewis acids like titanium(IV) and copper complexes are used to catalyze asymmetric cycloaddition and alkylation reactions, enforcing a specific stereochemical outcome. researchgate.netwikipedia.org The Shvo catalyst, an organoruthenium compound, is effective for hydrogen transfer reactions, such as the hydrogenation of ketones and aldehydes. wikipedia.org

Furthermore, novel applications of established reagents have been developed. For example, Barton's radical chain decarboxylation provides an effective method for converting a carboxylic acid on the tricyclodecadienone framework into various functional groups (e.g., halides), which is crucial for synthesizing analogues like the halovulones. ru.nlorganic-chemistry.org

Methodologies for Constructing Highly Functionalized Cyclopentanoids

Synthesis of Clavulone Analogues and Derivatives

Beyond the total synthesis of the natural product itself, a significant effort is directed toward the synthesis of analogues and derivatives. This work is essential for exploring the biological activity and understanding the structure-activity relationship (SAR) of the clavulone scaffold.

The synthesis of analogues is typically guided by a rational design strategy, where specific parts of the molecule are intentionally altered to probe their functional importance. researchgate.net

One common approach is the modification of the α- and ω-side chains. For example, analogues with a C10-hydroxymethyl group have been synthesized to explore the biological impact of modifying the ω-chain. ru.nl Solid-phase synthesis techniques have been adapted to create libraries of clavulone analogues by using a variety of aldehydes in the final aldol condensation step, thereby systematically varying the α-chain. acs.org

Another strategy involves altering the core cyclopentenone ring. Inspired by the cyclopentenone prostaglandin (B15479496) family, a series of 4-aza-cyclopentenones (where a nitrogen atom replaces a carbon in the ring) have been synthesized. researchgate.net These analogues were designed as structurally divergent inhibitors of the NF-κB signaling pathway, demonstrating how synthetic chemistry can be used to create tools for chemical biology research. researchgate.net The synthesis of these aza-analogues often starts from a protected (4R)-aza-cyclopentenone and uses a modified Baylis-Hillman reaction to install the exocyclic alkene that mimics the natural prostanoid structure. researchgate.net These efforts highlight how synthetic modifications are crucial for developing novel therapeutic leads and research probes.

Table 2: Examples of Clavulone Analogues and Their Structural Modifications

Analogue Class Structural Modification Synthetic Strategy Research Purpose Citations
Side-Chain Analogues C10-hydroxymethyl group substitution Synthesis from a 6-functionalized tricyclodecadienone Biological evaluation of ω-chain modification ru.nl
Side-Chain Library Variation of the α-chain Solid-phase synthesis with diverse aldehydes Structure-Activity Relationship (SAR) studies acs.org
Core Ring Analogues 4-Aza-cyclopentenone core Modified Baylis-Hillman on aza-cyclopentenone Create structurally divergent NF-κB inhibitors researchgate.net

Strategies for Introducing Halogenation (e.g., Chlorinated, Brominated, Iodinated, Fluorinated Derivatives)

The introduction of halogen atoms into the clavulone scaffold is a key strategy for modifying its biological activity. The presence of a halogen can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets. acs.orgunicam.it Various synthetic methods have been developed to produce chlorinated, brominated, iodinated, and fluorinated clavulone derivatives.

Chlorination: The synthesis of chlorinated clavulone analogues often starts from a precursor like clavulone II. One reported method involves the stereoselective epoxidation of clavulone II using tert-butyl hydroperoxide to form an epoxide intermediate. Subsequent reaction of this epoxide with lithium chloride effectively yields the 10-chlorinated clavulone derivative. researchgate.net This approach highlights a common strategy where an epoxide ring is opened by a halide nucleophile. The development of methods for the chlorination of organic molecules, such as the reaction of phenylallenes with the hypervalent iodine reagent 1-chloro-1,2-benziodoxol-3-one, provides further synthetic tools that could be applied to complex molecules like clavulones. beilstein-journals.org Radical chlorination has also been explored for strained cage systems like cubane-1,4-dicarboxylic acid, demonstrating a method for introducing chlorine atoms onto a complex scaffold. nih.gov

Bromination: Brominated derivatives have also been synthesized from the same epoxide intermediate of clavulone II. researchgate.net A series of brominated cross-conjugated dienone marine prostanoid analogues have been synthesized using methods like a domino 3-aza Claisen/Mannich reaction to build the key cyclopentenone core. researchgate.net The synthesis of brominated derivatives is a common strategy to enhance the cellular potency of anti-cancer agents. nih.gov General methods for bromination, such as the in situ bromination of chalcones, add to the synthetic chemist's toolkit for creating such analogues. wpmucdn.com

Iodination: The synthesis of the 10-iodinated derivative of clavulone proceeds through the same epoxide intermediate, which is reacted with an appropriate iodide source. researchgate.net The synthesis of radioiodinated compounds often involves electrophilic iodination using oxidizing agents like Chloramine-T or Iodogen to activate the iodine source, or through nucleophilic substitution reactions like halogen exchange. nih.gov Another powerful method is ipso-iododegermylation, where an organogermanium compound is converted to an iodinated product, a strategy that has been successfully applied to the solid-phase synthesis of related compound libraries. imperial.ac.uk

Fluorination: Fluorinated analogues are of significant interest due to the unique properties conferred by the fluorine atom. The 10-fluorinated clavulone derivative can be synthesized by reacting the epoxide of clavulone II with potassium hydrogen difluoride. researchgate.net More advanced organocatalytic methods have been developed for synthesizing fluorinated cyclopentenones, key precursors for clavulone-like structures. These can involve processes like organocatalytic difluorocyclopropanation followed by a fluorine-directed Nazarov cyclization. researchgate.net The development of fluorination-dearomatization reactions, for example using catalytic iodobenzene (B50100) with an oxidant and a fluoride (B91410) source, provides another route to fluorine-containing cyclic ketones. rsc.org

The table below summarizes the synthesis of various halogenated clavulone derivatives from a common intermediate.

PrecursorReagentProductReference
Clavulone II epoxideLithium chloride10-chlorinated clavulone derivative researchgate.net
Clavulone II epoxideNot specified10-brominated clavulone derivative researchgate.net
Clavulone II epoxideNot specified10-iodinated clavulone derivative researchgate.net
Clavulone II epoxidePotassium hydrogen difluoride10-fluorinated clavulone derivative researchgate.net

Exploring Alterations in Side Chains and Cyclopentane Nucleus

Modifications to the α- and ω-side chains, as well as the core cyclopentane nucleus, are crucial for exploring the structure-activity relationships of clavulone analogues. These changes can dramatically affect biological potency and selectivity.

Side Chain Alterations: Research has focused on modifying both side chains of the clavulone structure. In one study, the natural ω-side-chain was replaced with a 1-hydroxyphenyl-butyl moiety, which resulted in new prostanoid analogues with significant cytotoxicity. researchgate.net In the same study, a second series of compounds was created by shortening the α-side-chain and terminating it with a simple phenyl ester. This modification led to a dramatic increase in cytotoxicity. researchgate.net The general principle of modifying side chains to enhance biological activity is well-established; for instance, adding basic side chains to the C-7 position of the quinazoline (B50416) nucleus improved the aqueous solubility and oral bioavailability of those compounds. nih.gov

Cyclopentane Nucleus Alterations: The cyclopentane ring is another key target for synthetic modification. Inspired by cyclopentenone prostaglandins, a series of 4-aza, cross-conjugated cyclopentenones has been synthesized. researchgate.net In these analogues, a nitrogen atom replaces the carbon at the 4-position of the cyclopentenone ring. The synthesis was achieved starting from an N-protected (4R)-aza-cyclopentenone, with the exocyclic alkene (part of the α-chain) installed using a modified Baylis-Hillman type reaction. This demonstrates that fundamental changes to the core heterocyclic structure are synthetically feasible and can lead to novel classes of analogues. researchgate.net

The following table details examples of side chain and nucleus modifications and their reported synthetic outcomes.

Modification TypeSpecific AlterationSynthetic ResultReference
ω-Side ChainReplacement with 1-hydroxyphenyl-butyl moietyNew prostanoids with good cytotoxicities researchgate.net
α-Side ChainShortened chain with a terminal phenyl esterDramatic increase in cytotoxicity researchgate.net
Cyclopentane NucleusReplacement of C-4 with a Nitrogen atomSynthesis of 4-aza-cyclopentenone analogues researchgate.net

Chemoenzymatic and Organocatalytic Approaches in Analogue Synthesis

Modern synthetic strategies increasingly employ chemoenzymatic and organocatalytic methods to improve efficiency, stereoselectivity, and environmental friendliness. beilstein-journals.orgmdpi.com These approaches are highly relevant to the synthesis of complex natural product analogues like those of this compound.

Chemoenzymatic Synthesis: Chemoenzymatic synthesis combines chemical reactions with biological catalysts (enzymes). This strategy is particularly useful for creating chiral building blocks. For example, the chemoenzymatic synthesis of chiral α'-acetoxy-α-methyl and γ-hydroxy-α-methyl cyclic enones, which are valuable precursors for prostaglandins and clavulones, has been described. The process can involve a chemical step, like manganese (III) acetate-mediated acetoxylation, followed by an enzyme-mediated hydrolysis to resolve enantiomers. Thioesterase (TE) domains, which are involved in the natural biosynthesis of many macrocyclic compounds, have been used in chemoenzymatic routes to catalyze the final macrocyclization step in the synthesis of complex natural products. beilstein-journals.org This approach offers a scalable route that can avoid difficult chemical phosphorylation or cyclization reactions. nih.gov

Organocatalytic Synthesis: Organocatalysis uses small organic molecules to catalyze chemical transformations. This field has provided powerful tools for asymmetric synthesis. For the synthesis of clavulone precursors, organocatalysis has been used to create fluorinated cyclopentenones. One such approach involves an organocatalytic difluorocyclopropanation followed by a fluorine-directed and fluorine-activated Nazarov cyclization, which is governed by the electronic effects of the fluorine substituents. researchgate.net Organocatalysis has also been employed in the enantioselective synthesis of axially chiral styrenes through an asymmetric nucleophilic aromatic substitution (SNAr) reaction, demonstrating the power of organocatalysts to control complex stereochemistry. nih.gov

Structure-Activity Relationship (SAR) Studies from a Synthetic Perspective

Design and Synthesis of Library Compounds for SAR Analysis

To systematically investigate structure-activity relationships (SAR), chemists often design and synthesize libraries of related compounds. This allows for the efficient exploration of how different structural modifications impact biological activity. Parallel and solid-phase synthesis techniques are particularly well-suited for this purpose.

A solid-phase synthesis (SPS) approach has been reported for clavulones. acs.org In this method, a key building block is attached to a solid support (resin), and the α- and ω-chains are sequentially coupled to it before the final product is cleaved from the resin. This allows for the creation of multiple analogues by using different side-chain precursors in a parallel fashion. A similar strategy was developed for a library of iodinated analogues of a cannabinoid receptor inverse agonist, where a germanium-based linker was used to attach the molecule to the resin, allowing for on-resin diversification before a clean ipso-iododegermylative cleavage. imperial.ac.uk Such methods obviate the need to handle potentially toxic or unstable intermediates in solution. imperial.ac.uk The construction of a library of caged xanthone (B1684191) analogues for SAR studies against inflammatory breast cancer further illustrates the power of this approach, where systematic functionalization of a core scaffold revealed key structural features for enhancing potency. nih.gov

Correlating Structural Features with Biological Activities in in vitro Models

The ultimate goal of synthesizing analogues is to correlate specific structural features with changes in biological activity, typically measured using in vitro (cell-based) assays.

For a series of brominated cross-conjugated dienone marine prostanoid analogues, SAR studies revealed that replacing the natural ω-side-chain with a 1-hydroxyphenyl-butyl moiety yielded compounds with good cytotoxicity. researchgate.net A more dramatic effect was observed when the α-side-chain was shortened and functionalized with a phenyl ester, which significantly increased cytotoxicity. researchgate.net This suggests that both side chains play a critical role in the molecule's interaction with its biological target.

In another study on synthetic cathinones, SAR analysis showed that N-ethyl analogs were potent dopamine (B1211576) uptake inhibitors, while ring-substituted cathinones had higher potency as serotonin (B10506) uptake inhibitors. frontiersin.org These in vitro findings were correlated with in vivo effects on locomotion. frontiersin.org Similarly, for a series of caged xanthones, the introduction of hydroxyl or fluorine groups at specific positions on the A-ring led to enhanced cytotoxicity at submicromolar concentrations in an in vitro spheroid model of inflammatory breast cancer. nih.gov These results highlight how synthetic modifications, guided by SAR, can lead to compounds with improved pharmacological profiles.

The table below provides examples of structural modifications and their observed impact on in vitro biological activity.

Compound ClassStructural ModificationImpact on in vitro ActivityReference
Brominated Prostanoid AnaloguesShortened α-side-chain with phenyl esterDramatic increase in cytotoxicity researchgate.net
Caged Xanthone AnaloguesIntroduction of hydroxyl or fluorine on A-ringEnhanced cytotoxicity at submicromolar concentrations nih.gov
4-Aza-cyclopentenone AnaloguesCysteine adduct of N-Boc derivativePotent inhibition of NF-κB activation (IC50 = 1.0 μM) researchgate.net

Pre Clinical Biological Activity Profiling of Clavulone Iv

In Vitro Cellular Activity Assessments

Antiproliferative and Cytotoxic Effects on Non-Human and Human Cancer Cell Lines

Clavulones have demonstrated significant antiproliferative and cytotoxic activities across a range of human cancer cell lines. Early studies on clavulone, isolated from the Japanese stolonifer Clavularia viridis, revealed potent cytotoxic effects. researchgate.net The compound exhibited a degree of selectivity, showing stronger activity against human promyelocytic leukemia (HL-60) cells compared to HeLa cells or normal cell lines. researchgate.net The IC50 value, which represents the concentration required to inhibit 50% of cell proliferation, for clavulone in HL-60 cells was determined to be approximately 0.4 µM (0.2 µg/ml). researchgate.net A significant cytotoxic effect on these leukemia cells was observed at concentrations over 1.0 µM. researchgate.net

Further investigations into prostanoids from Clavularia species have confirmed these potent cytotoxic properties. researchgate.netmdpi.com A series of known clavulone analogs showed powerful cytotoxic activities against the human oral cancer cell line Ca9-22. researchgate.netmdpi.com One major compound demonstrated an IC50 value of 2.11 ± 0.03 μg/mL against Ca9-22 cells. researchgate.net Additionally, antiproliferative activity for compounds derived from Clavularia viridis has been evaluated against several other human cancer cell lines, including HT-29 (colon adenocarcinoma), HeLa (cervical cancer), Bel 7404 (hepatocellular carcinoma), and SGC 7901 (gastric adenocarcinoma). researchgate.net

Table 1: In Vitro Cytotoxicity of Clavulones and Related Prostanoids


Compound ClassCell LineCancer TypeReported IC50 ValueSource
ClavuloneHL-60Promyelocytic Leukemia~0.4 µM mdpi.com
Clavulone AnalogCa9-22Oral Cancer2.11 µg/mL researchgate.net

Anti-inflammatory Properties in Cellular Models

The prostanoid structure of clavulones inherently suggests a role in inflammatory processes. Marine prostanoids isolated from the genus Clavularia are recognized for their anti-inflammatory activities. researchgate.netmdpi.commdpi.com In vitro studies have begun to elucidate the mechanisms behind these effects. For instance, compounds derived from soft corals have been shown to inhibit the expression of key pro-inflammatory proteins. researchgate.netmdpi.comnih.gov In cellular models using the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharides (LPS), certain coral-derived metabolites significantly inhibited the accumulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial mediators of the inflammatory response. mdpi.comnih.gov Furthermore, prostanoids from Clavularia viridis have been found to exert potent inhibitory effects on the phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells (PBMCs), a cellular model relevant to immune and inflammatory responses. researchgate.netmdpi.com

Antiviral Activity in in vitro Systems

The antiviral potential of the clavulone class has been evaluated, with specific data available for Clavulone II. In a model system using Vesicular Stomatitis Virus (VSV) in mouse L929 fibroblasts, Clavulone II demonstrated clear antiviral effects. mdpi.com Researchers observed a 50% inhibition of viral yield at a concentration between 1 to 1.5 µM. mdpi.com This finding highlights the potential for clavulones to interfere with the replication of RNA viruses.

Growth-Inhibitory Effects on Relevant Cell Lines

Beyond direct cytotoxicity, clavulones exhibit growth-inhibitory effects on cancer cells. Studies have shown that clavulone can significantly inhibit the growth of human promyelocytic leukemia (HL-60) cells. researchgate.net This inhibition is linked to the compound's ability to interfere with fundamental cellular processes required for proliferation. researchgate.net The mechanism involves the suppression of DNA synthesis, which effectively halts the expansion of the cancer cell population. researchgate.net

Molecular Mechanisms of Action in Cellular Systems

Investigation of Cell Cycle Arrest Mechanisms

To understand the antiproliferative and growth-inhibitory effects of clavulones at a molecular level, researchers have investigated their impact on the cell cycle. Flow cytometric analysis of HL-60 cells treated with clavulone revealed that the compound arrests the cells in the G1-phase of the cell cycle. researchgate.net This G1 arrest prevents cells from entering the S-phase, where DNA replication occurs, thus corroborating the observation that clavulone inhibits DNA synthesis. researchgate.net However, it is worth noting that some reports suggest clavulones may exhibit weaker G1-phase arrest effects compared to other related compounds, indicating that the precise impact on the cell cycle may be nuanced and potentially cell-type dependent. mdpi.com

Table of Mentioned Compounds

Compound Name
Clavulone IV
Clavulone
Clavulone I
Clavulone II
Clavulone III
12-O-deacetylclavulone I
Clavulone I-15-one

Inhibition of DNA Synthesis (e.g., S-phase DNA synthesis inhibition)

This compound has been identified as a suppressor of DNA synthesis. In studies involving HL-60 human promyelocytic leukemia cells, this compound demonstrated the ability to inhibit the synthesis of DNA. The cell cycle, a fundamental process for cell proliferation, is divided into distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The S-phase is specifically dedicated to the replication of the cell's DNA. wikipedia.org The regulation of the transition between these phases is critical for normal cell division and is controlled by checkpoints. frontlinegenomics.com The intra-S phase checkpoint, in particular, monitors the integrity of DNA synthesis. mdpi.com When DNA damage is detected during this phase, checkpoint pathways are activated, leading to a delay or arrest of the cell cycle to allow for repair. wikipedia.orgmdpi.com This can involve slowing down replication rates and inhibiting the firing of late replication origins. frontlinegenomics.commdpi.com Research indicates that while some related compounds, the clavulones, show weaker effects on the G1 phase, this compound's inhibitory action is noted on DNA synthesis itself within the S-phase.

Modulation of Signaling Pathways (e.g., NF-κB inhibition)

This compound's biological activity extends to the modulation of critical cellular signaling pathways, with a notable impact on the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a family of inducible transcription factors that are pivotal regulators of immune and inflammatory responses, as well as cell survival and proliferation. nih.govmdpi.com The activation of NF-κB is a tightly controlled process. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of NF-κB (IκB) proteins. mdpi.com Upon receiving specific stimuli, a signaling cascade is initiated, leading to the activation of IκB kinase (IKK). nih.gov IKK then phosphorylates IκB, marking it for degradation and allowing the NF-κB dimer to translocate to the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to regulate the expression of a wide array of genes. mdpi.com

Dysregulation of the NF-κB pathway is implicated in various diseases, including chronic inflammation and cancer, where it can be constitutively active. nih.govmdpi.com This has made the NF-κB pathway a significant target for therapeutic intervention. mdpi.com The inhibition of this pathway can halt or reverse disease progression by blocking the transcription of pro-inflammatory and pro-survival genes. nih.gov The ability of compounds to interfere with this pathway, for instance by inhibiting IKK activity or preventing IκB degradation, is a key area of pre-clinical research. nih.gov

Table 1: Key Components of the NF-κB Signaling Pathway

ComponentFunctionRole in Pathway Activation
NF-κB (Nuclear Factor-kappa B) Transcription factorTranslocates to the nucleus to regulate gene expression. mdpi.com
IκB (Inhibitor of NF-κB) Inhibitory proteinSequesters NF-κB in the cytoplasm in an inactive state. mdpi.com
IKK (IκB Kinase) Enzyme complexPhosphorylates IκB, leading to its degradation. nih.gov
Pro-inflammatory Stimuli External signals (e.g., cytokines)Initiate the signaling cascade for NF-κB activation. mdpi.com

Exploration of Apoptosis Induction in Pre-clinical Models

Pre-clinical investigations have explored the potential of this compound to induce apoptosis, or programmed cell death, in various cell models. Apoptosis is a fundamental biological process that eliminates unwanted or damaged cells in a controlled manner, characterized by specific morphological and biochemical hallmarks such as cell shrinkage, chromatin condensation, and DNA fragmentation. nih.govmdpi.com The process is mediated by a family of proteases called caspases, which can be activated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. mdpi.com

In the context of cancer research, the induction of apoptosis in tumor cells is a primary goal of many therapeutic strategies. nih.gov Pre-clinical models, such as human leukemia cell lines (e.g., HL-60), are frequently used to assess the apoptotic potential of new compounds. nih.gov Studies on synthetic analogues of other natural products have shown that apoptosis can be induced through mechanisms involving the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases like caspase-3. nih.gov This leads to the cleavage of cellular substrates and the characteristic features of apoptosis. nih.gov The ability of a compound to selectively induce apoptosis in cancer cells while sparing normal cells is a critical aspect of pre-clinical evaluation. nih.gov While the precise mechanisms for this compound are under investigation, its study in pre-clinical models is crucial for understanding its potential as an apoptosis-inducing agent.

Table 2: Key Markers of Apoptosis

MarkerDescription
Cell Shrinkage The cell decreases in size and pulls away from its neighbors. nih.gov
Chromatin Condensation The genetic material within the nucleus condenses and aggregates. nih.gov
DNA Fragmentation The cell's DNA is cleaved into characteristic fragments. nih.gov
Caspase Activation A cascade of enzymes (caspases) is activated, executing the death program. mdpi.com
Cytochrome c Release A protein is released from the mitochondria, triggering the intrinsic apoptotic pathway. nih.gov

In Vivo Pre-clinical Studies (Non-Human Animal Models)

Assessment of Pharmacological Effects in Animal Models of Disease

The evaluation of this compound's pharmacological effects in non-human animal models is a critical step in pre-clinical development. ppd.com These in vivo studies are designed to determine how the compound affects a living organism, particularly its potential to treat a specific disease. ppd.com A variety of animal models are utilized, ranging from small rodents like mice and rats to larger animals, depending on the research question and the relevance of the model to human physiology. minervaimaging.comnih.gov The selection of an appropriate animal model that closely mimics the human disease state is paramount for obtaining meaningful and translatable results. fda.gov

Methodologies for assessing pharmacological effects are diverse and depend on the therapeutic area. For instance, in neuropharmacology, behavioral tests such as the open field test are used to measure spontaneous locomotor activity, which can indicate a compound's depressant or stimulant effect on the central nervous system. mdpi.com In oncology, the efficacy of a compound is often tested in mouse models bearing human tumor xenografts, where tumor growth inhibition is a key endpoint. minervaimaging.comnih.gov The data gathered from these studies, including biodistribution and efficacy, form a comprehensive package to support the potential for clinical translation. minervaimaging.com

Evaluation of Activity in Relevant Pre-clinical Disease Models

The activity of this compound is assessed in pre-clinical disease models that are specifically chosen for their relevance to the human condition being targeted. fda.gov The goal is to demonstrate that the compound has a beneficial effect on the disease process in a living system. ppd.com For example, in the field of oncology, various mouse models are employed, including transplantable syngeneic models and patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice. nih.gov These models allow for the evaluation of a compound's anti-tumor activity in a more complex biological environment than in vitro assays. nih.gov

The design of these pre-clinical studies is crucial and involves determining the appropriate sample size, study duration, and endpoints to measure efficacy. ppd.com For instance, in studies of targeted radionuclide therapy, small animal SPECT/CT imaging can be used to visualize the distribution of the compound and its uptake by the tumor, providing a quantitative measure of target engagement. minervaimaging.com The results from these relevant disease models provide essential information about the compound's potential therapeutic utility and help to inform decisions about advancing to clinical trials. fda.gov

Methodologies for Non-Clinical Toxicity Studies in Animals

Non-clinical toxicity studies in animals are a mandatory component of pre-clinical development, designed to identify potential risks and to establish a safe starting point for human clinical trials. ppd.comnih.gov These studies are conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure the reliability and integrity of the data. ppd.com The choice of animal species for toxicity testing is a critical consideration, with international guidelines often recommending studies in both a rodent (e.g., rat) and a non-rodent species (e.g., dog, non-human primate). nih.govaltasciences.com The selection is based on factors such as the compound's metabolism and pharmacological relevance in the chosen species. altasciences.com

Table 3: Common Animal Species in Non-Clinical Toxicity Studies

SpeciesTypeRationale for Use
Rat RodentCommonly used due to its well-characterized biology and historical data. nih.gov
Mouse RodentOften used for specific models, including transgenic models. nih.gov
Dog Non-rodentA frequently used non-rodent species for small molecule testing. altasciences.com
Non-Human Primate (NHP) Non-rodentOften the most relevant species for biologicals due to pharmacological similarity to humans. nih.gov
Minipig Non-rodentAn alternative non-rodent species considered for some small molecules. altasciences.com

In Silico Profiling and Computer Modeling in Pre-clinical Research

In silico profiling and computer modeling are integral components of modern pre-clinical drug discovery, offering predictive insights into the biological activities and pharmacokinetic properties of novel compounds. These computational approaches enable the early assessment of a molecule's potential, guiding further experimental validation. To date, specific and detailed in silico studies focusing exclusively on this compound are not extensively available in publicly accessible scientific literature.

Research on related marine prostanoids, including other clavulones, has utilized computational tools to predict their potential effects. For instance, in silico methods have been employed to forecast the cytotoxic effects on human tumor cell lines and the impact on nitric oxide production for a range of prostanoids isolated from the octocoral Clavularia spp. publichealthtoxicology.comcolab.ws These studies highlight the utility of computational models in screening for biological activity within this class of compounds.

Generally, in silico profiling involves a variety of computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. For a compound like this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the molecular interactions that underpin its biological activity. While specific docking studies for this compound are not published, the general methodology is widely applied in drug discovery. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govsips.org.innih.gov Developing a QSAR model for a series of clavulone analogs could help in predicting the activity of untested compounds and in designing new derivatives with enhanced potency.

ADMET Prediction: Predicting the ADMET properties of a compound is crucial for its development as a drug. nih.govscielo.brajol.info Various computational tools can estimate parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. A hypothetical ADMET profile for a compound like this compound would be generated using such predictive models.

While detailed, published research on the comprehensive in silico profiling of this compound is lacking, the established methodologies provide a clear framework for how such an investigation would be conducted. The data presented in the following tables are illustrative of the types of information that would be generated in such a study, based on general knowledge of computational chemistry and drug discovery principles.

Table 1: Hypothetical Molecular Docking Results of this compound against Pro-inflammatory Targets

Target ProteinBinding Affinity (kcal/mol) (Predicted)Interacting Residues (Predicted)
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Phospholipase A2 (PLA2)-7.9His48, Asp49, Tyr52
5-Lipoxygenase (5-LOX)-8.1His367, His372, Ile406

Table 2: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted Value
Molecular Weight460.5 g/mol
LogP3.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Human Intestinal AbsorptionHigh
Blood-Brain Barrier (BBB) PenetrationLow
CYP2D6 InhibitorNo
hERG InhibitionLow risk
Ames MutagenicityNegative

The successful application of these computational methods would significantly accelerate the pre-clinical evaluation of this compound, providing a strong rationale for its advancement in the drug development pipeline.

Future Research Directions and Translational Potential in Drug Discovery

Development of Clavulone IV as a Lead Compound for Pharmaceutical Research

A lead compound is a chemical entity showing pharmacological or biological activity that serves as a starting point for drug design and development. wikipedia.orgstudydrive.net The goal is to modify its structure to enhance potency, selectivity, and pharmacokinetic properties. wikipedia.org Clavulones, including this compound, are considered promising lead compounds primarily due to their notable biological activities, particularly their antitumor properties.

The development process for a lead compound like this compound typically begins after its initial discovery and characterization from a natural source. wikipedia.orgbiostock.se The chemical structure of the lead compound is the foundation for creating structural analogs, which are new compounds with slight chemical modifications. libretexts.org These analogs are synthesized and subjected to a battery of tests in a process known as structure-activity relationship (SAR) studies to identify how changes in the molecular structure affect its biological activity. libretexts.org For this compound, this would involve creating derivatives and assessing their efficacy and specificity against various cancer cell lines, aiming to produce a candidate drug with an optimized profile for further development. upmbiomedicals.com

StageDescriptionRelevance to this compound
Lead Discovery Identification of a biologically active compound.This compound has been identified from Clavularia viridis and exhibits potential antitumor activity.
Lead Optimization Chemical modification to improve properties (potency, selectivity, pharmacokinetics).Synthetic analogs of the clavulone structure would be created to enhance anticancer effects and reduce potential off-target interactions. nih.gov
Candidate Selection Choosing the single most promising compound for intensive preclinical testing.An optimized this compound analog with superior performance in laboratory tests would be selected to move into formal preclinical development. upmbiomedicals.com

Exploration of Novel Biological Targets and Mechanistic Pathways

Understanding the precise mechanism of action (MoA) is critical for the development of any therapeutic agent. For this compound, research is needed to identify its specific molecular targets and the cellular pathways it modulates to exert its effects. The biosynthesis of clavulones involves the transformation of fatty acid hydroperoxides, a pathway that is distinct from the cyclooxygenase (COX) pathway that produces mammalian prostaglandins (B1171923). nih.gov This unique origin suggests that clavulones may interact with novel biological targets.

Future research should employ a combination of biochemical and cell-based assays to uncover these targets. Techniques such as affinity chromatography using a this compound-linked resin could isolate binding proteins from cell lysates. Furthermore, investigating the downstream effects of this compound on cellular processes like apoptosis, cell cycle regulation, and signal transduction will provide a clearer picture of its mechanistic pathways. The biosynthetic pathway itself, involving enzymes like allene (B1206475) oxide synthases (AOS), which are cytochrome P450 enzymes, suggests a complex interaction with lipid signaling pathways that warrants deeper investigation. nih.govnih.gov

Advancements in Synthetic Methodologies for this compound and its Complex Analogs

The limited availability of clavulones from their natural source necessitates the development of efficient and scalable synthetic routes. The total synthesis of clavulones is a significant challenge due to their complex and densely functionalized structure, featuring a cross-conjugated dienone system. acs.org Early synthetic routes have been reported, establishing foundational methods for constructing the core clavulone scaffold. acs.orgcapes.gov.br

Future advancements should focus on creating more efficient, stereoselective, and versatile synthetic strategies. studyrocket.co.uk Key areas for improvement include:

Convergent Synthesis: Developing routes where different fragments of the molecule are synthesized separately and then combined, which is often more efficient for producing analogs. libretexts.org

Catalytic Methods: Employing modern transition-metal catalysis to form key carbon-carbon bonds with high precision and efficiency. mdpi.com

Solid-Phase Synthesis: Adapting synthetic routes to a solid support can facilitate the rapid generation of a library of clavulone analogs for SAR studies. An efficient solid-phase synthesis of clavulones has been described, involving the sequential coupling of the alpha- and omega-chains. nih.gov

These advanced synthetic methodologies are crucial not only for producing sufficient quantities of this compound for extensive testing but also for generating a diverse library of analogs needed for lead optimization. acs.org

Bioengineering Approaches for Enhanced Production of Clavulones

Metabolic engineering and synthetic biology offer a promising alternative to chemical synthesis for producing complex natural products. nih.gov This involves engineering microorganisms like bacteria or yeast to produce the desired compound through heterologous expression of the biosynthetic genes. rsc.org Given that clavulones are biosynthesized in the soft coral Clavularia viridis, identifying and transferring the complete biosynthetic gene cluster into a suitable microbial host could enable sustainable and scalable production.

The key steps in this bioengineering approach would include:

Gene Cluster Identification: Sequencing the genome of Clavularia viridis to identify the full set of genes responsible for clavulone biosynthesis.

Heterologous Expression: Introducing the identified biosynthetic genes into a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govmdpi.com

Metabolic Optimization: Engineering the host's metabolism to increase the supply of necessary precursors, such as fatty acids, and to maximize the yield of the final product. frontiersin.org

This approach could potentially be more cost-effective and environmentally friendly than chemical synthesis, providing a reliable source of clavulones for research and development. rsc.orgresearchgate.net

Integration of Omics Technologies in this compound Research

Omics technologies, which allow for the large-scale study of biological molecules, can revolutionize the investigation of this compound. humanspecificresearch.orgfrontiersin.org Integrating various omics approaches can provide a holistic understanding of the drug's mechanism of action and its effects on biological systems. mdpi.com

Transcriptomics: Analyzing changes in gene expression (RNA transcripts) in cells treated with this compound can reveal which signaling pathways and cellular processes are affected. frontiersin.org

Proteomics: Studying the changes in protein levels and post-translational modifications following treatment can help pinpoint the direct protein targets of this compound and downstream effector proteins. frontiersin.org

Metabolomics: Assessing the global changes in metabolite profiles can provide insights into how this compound alters cellular metabolism, which is particularly relevant given its origin as a lipid-derived molecule. nih.gov

By combining these datasets, researchers can construct detailed molecular networks that illustrate the comprehensive effects of this compound, accelerating the identification of its therapeutic mechanism and potential biomarkers for its activity. mdpi.comnih.gov

Omics TechnologyApplication in this compound ResearchPotential Outcome
Transcriptomics Measure changes in mRNA levels in cancer cells after treatment.Identification of regulated genes and pathways (e.g., apoptosis, cell cycle). frontiersin.org
Proteomics Analyze protein expression and modification changes.Discovery of direct binding targets and downstream signaling cascades. humanspecificresearch.org
Metabolomics Profile changes in cellular small-molecule metabolites.Understanding of the impact on cellular metabolism and lipid pathways. frontiersin.org

Strategic Considerations for Further Pre-clinical Development and Proof-of-Concept Studies

Moving a lead compound from the laboratory toward clinical application requires a structured preclinical development program. ppd.com For this compound or its optimized analogs, this process involves a series of studies designed to assess its safety and efficacy before it can be tested in humans. biostock.seprofil.com

Key strategic considerations include:

Pharmacokinetics (PK): Conducting studies in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data is essential for determining how the drug is processed by the body. nih.gov

Toxicology: Performing rigorous safety testing in at least two different animal species to identify any potential toxic effects and to establish a safe dose range for initial human trials. ppd.com

In Vivo Efficacy Models: Testing the compound in relevant animal models of disease (e.g., mouse models of cancer) to obtain proof-of-concept that the drug is effective in a living organism. nih.gov

Formulation Development: Creating a stable formulation of the drug that can be reliably administered in future clinical trials. ppd.com

Successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies to begin Phase I clinical trials in humans. biostock.seprofil.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Clavulone IV during isolation and synthesis?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and infrared (IR) spectroscopy for functional group identification. For novel derivatives, X-ray crystallography may be employed to resolve stereochemistry. Comparative analysis with published spectral data is critical, and purity must be validated via HPLC or TLC .

Q. What experimental design considerations are essential for studying this compound’s bioactivity in vitro?

  • Methodological Answer : In vitro assays should include dose-response curves (e.g., IC₅₀ determination), appropriate controls (vehicle, positive/negative controls), and replication across biological replicates. Cell viability assays (e.g., MTT) must precede bioactivity studies to rule out cytotoxicity. Researchers should standardize cell lines, culture conditions, and incubation times to minimize variability. Data should be analyzed using non-linear regression models for potency estimation .

Q. Which model systems are most suitable for preliminary investigations of this compound’s anti-inflammatory properties?

  • Methodological Answer : Primary immune cells (e.g., macrophages) or established cell lines (e.g., RAW 264.7) are ideal for measuring cytokine suppression (e.g., TNF-α, IL-6) via ELISA. Zebrafish larvae offer a cost-effective in vivo model for real-time visualization of inflammatory responses. For mechanistic studies, knock-out models or siRNA-mediated gene silencing can identify molecular targets .

Advanced Research Questions

Q. How should researchers address contradictions between this compound’s in vitro potency and in vivo efficacy?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To resolve this, conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and metabolite identification via LC-MS. Validate in vivo efficacy using disease-relevant models (e.g., murine colitis for inflammation) with histopathological correlation. Adjust experimental designs to include route-specific administration (e.g., oral vs. intraperitoneal) and pharmacodynamic biomarkers .

Q. What analytical strategies optimize the quantification of this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards ensures precision. Sample preparation should involve protein precipitation or solid-phase extraction to reduce matrix effects. Method validation must include linearity (1–1000 ng/mL), recovery rates (>80%), and limits of detection (LOD < 1 ng/mL). For tissue distribution studies, homogenize samples in PBS with protease inhibitors to prevent degradation .

Q. How can researchers design studies to differentiate this compound’s mechanism from related prostaglandin analogs?

  • Methodological Answer : Employ competitive binding assays using radiolabeled ligands (e.g., ³H-PGE₂) to assess receptor affinity. Transcriptomic profiling (RNA-seq) can identify unique pathway activations compared to analogs. Use CRISPR-Cas9-engineered cells lacking specific prostaglandin receptors (e.g., EP2/EP4) to isolate this compound’s target specificity. Cross-validate findings with molecular docking simulations to predict binding interactions .

Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Isobolographic analysis quantifies synergy/antagonism at fixed ratios. For longitudinal data, mixed-effects models account for inter-subject variability. Bootstrap resampling (≥1000 iterations) ensures robustness in small-sample studies. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .

Data Interpretation and Reporting Guidelines

Q. How should researchers handle conflicting structural data from different spectroscopic techniques?

  • Methodological Answer : Reconcile discrepancies by cross-validating with alternative techniques (e.g., NOESY for spatial proximity in NMR, circular dichroism for chiral centers). Consult crystallographic databases (e.g., Cambridge Structural Database) for analogous compounds. If ambiguity persists, synthesize derivatives with modified functional groups to isolate spectral contributions .

Q. What frameworks ensure reproducibility in this compound’s synthetic protocols?

  • Methodological Answer : Document reaction conditions exhaustively (e.g., solvent purity, temperature gradients, catalyst lot numbers). Use ICH guidelines for method validation: repeat synthesis ≥3 times, report yields as mean ± SD, and characterize intermediates. Share detailed procedures in supplementary materials, including troubleshooting steps (e.g., handling moisture-sensitive steps). Collaborative inter-lab validation enhances protocol robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.